molecular formula C12H17NO3 B1319061 tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate CAS No. 28387-66-8

tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate

Cat. No. B1319061
CAS RN: 28387-66-8
M. Wt: 223.27 g/mol
InChI Key: JEQIMDDMLRIZKL-UHFFFAOYSA-N
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Patent
US07365085B2

Procedure details

3-hydroxybenzylamine (Apin, 1.0 g, 8.1 mmole) was dissolved in DMF(25 ml). Triethylamine (0.33 ml, 2.4 mmole) and (BOC)2O (1.8 g, 8.1 mmole) were added, the mixture stirred over night at room temperature under argon atmosphere. The reaction was concentrated, chromatographed on silica gel (0 to 20% EtOAc/hexanes) to give the titled compound (400 mg, 22%). MH+223.0
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH2:6].C(N(CC)CC)C.[O:17](C(OC(C)(C)C)=O)[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=O>CN(C=O)C>[C:21]([O:20][C:18](=[O:17])[NH:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([OH:1])[CH:3]=1)([CH3:24])([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(CN)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.8 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred over night at room temperature under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (0 to 20% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1=CC(=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.